3-Fluoro-4-(piperidin-4-yl)pyridine
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Overview
Description
3-Fluoro-4-(piperidin-4-yl)pyridine is a chemical compound with the molecular formula C10H13FN2 It is a fluorinated pyridine derivative that contains a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(piperidin-4-yl)pyridine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-4-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of piperidinylpyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The piperidine moiety can contribute to the compound’s binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(piperidin-4-yl)pyridine
- 3-Fluoro-4-(piperidin-3-yl)pyridine
- 4-Fluoro-3-(piperidin-4-yl)pyridine
Uniqueness
3-Fluoro-4-(piperidin-4-yl)pyridine is unique due to the specific position of the fluorine atom and the piperidine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13FN2 |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-4-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |
InChI Key |
RDSXFFRUTHQHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=NC=C2)F |
Origin of Product |
United States |
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